molecular formula C10H13NO2 B12996130 2-(Furan-3-yl)piperidine-1-carbaldehyde

2-(Furan-3-yl)piperidine-1-carbaldehyde

Cat. No.: B12996130
M. Wt: 179.22 g/mol
InChI Key: HPQZVZDHHUPYII-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)piperidine-1-carbaldehyde is an organic compound that features a furan ring attached to a piperidine ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)piperidine-1-carbaldehyde typically involves the reaction of furan derivatives with piperidine derivatives under controlled conditions. One common method includes the use of furan-3-carbaldehyde as a starting material, which undergoes a condensation reaction with piperidine in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Furan-3-yl)piperidine-1-carboxylic acid.

    Reduction: Formation of 2-(Furan-3-yl)piperidine-1-methanol.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

2-(Furan-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)piperidine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring can participate in π-π interactions, while the piperidine ring can engage in hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)piperidine-1-carbaldehyde: Similar structure but with the furan ring attached at the 2-position.

    2-(Thiophen-3-yl)piperidine-1-carbaldehyde: Contains a thiophene ring instead of a furan ring.

    2-(Pyridin-3-yl)piperidine-1-carbaldehyde: Contains a pyridine ring instead of a furan ring.

Uniqueness

2-(Furan-3-yl)piperidine-1-carbaldehyde is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with other molecules. The combination of the furan and piperidine rings provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(furan-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C10H13NO2/c12-8-11-5-2-1-3-10(11)9-4-6-13-7-9/h4,6-8,10H,1-3,5H2

InChI Key

HPQZVZDHHUPYII-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=COC=C2)C=O

Origin of Product

United States

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